molecular formula C10H16ClNO B599840 1-(2-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 101290-65-7

1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B599840
CAS No.: 101290-65-7
M. Wt: 201.694
InChI Key: XPWHPGHAPKCHQY-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted phenylpropylamines. The compound exists as two distinct enantiomers, with the complete International Union of Pure and Applied Chemistry name being (1S)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride for the S-enantiomer and (1R)-1-(2-methoxyphenyl)propan-1-amine;hydrochloride for the R-enantiomer. The systematic name reflects the stereochemical configuration at the chiral carbon center, which is designated as carbon-1 of the propan-1-amine backbone. The methoxy substituent is positioned at the 2-position (ortho) of the phenyl ring, distinguishing this compound from related meta and para isomers.

The Chemical Abstracts Service registry numbers provide unique identifiers for each stereoisomer, with the S-enantiomer assigned CAS number 873893-95-9. The PubChem compound identifier for the S-enantiomer is CID 11586468, facilitating database searches and cross-referencing with related chemical information systems. These systematic identifiers are crucial for unambiguous chemical communication and regulatory documentation. The molecular formula C10H16ClNO accurately represents the elemental composition, indicating the presence of ten carbon atoms, sixteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and one oxygen atom.

Alternative systematic names found in chemical databases include (1S)-1-(2-METHOXYPHENYL)PROPYLAMINE-HCl and (1S)-1-(2-Methoxyphenyl)propylamine hydrochloride, which represent variations in formatting conventions while maintaining chemical accuracy. The International Chemical Identifier (InChI) provides a standardized representation: InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H/t9-;/m0./s1, which encodes the complete structural information including stereochemistry. The corresponding InChI Key XPWHPGHAPKCHQY-FVGYRXGTSA-N serves as a condensed hash-like identifier for rapid database searching and comparison.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is characterized by the presence of a chiral center at the carbon atom bearing the amine functionality. This asymmetric carbon adopts a tetrahedral geometry with bond angles approximating 109.5 degrees, consistent with sp3 hybridization. The stereochemical configuration at this center determines the spatial arrangement of the four substituents: the phenyl ring, the ethyl group, the amine group, and the hydrogen atom. The absolute configuration is designated using the Cahn-Ingold-Prelog priority rules, with the S-enantiomer having the configuration where the priority sequence proceeds counterclockwise when viewed from the position opposite to the lowest priority substituent.

The phenyl ring maintains planarity with characteristic aromatic bond lengths and angles, while the methoxy substituent at the ortho position introduces both electronic and steric effects that influence the overall molecular conformation. The methoxy group oxygen atom possesses two lone pairs of electrons, which can participate in intramolecular interactions with the aromatic system through resonance effects. The propyl chain adopts an extended conformation in the most stable state, although rotation around the carbon-carbon single bonds allows for conformational flexibility. The amine functionality exists predominantly in its protonated form when present as the hydrochloride salt, adopting a tetrahedral geometry around the nitrogen atom with the additional hydrogen forming an ionic interaction with the chloride counterion.

The three-dimensional structure exhibits characteristic torsional angles that define the relative orientations of the aromatic and aliphatic portions of the molecule. Computational modeling studies suggest that the most stable conformations involve specific dihedral angles that minimize steric repulsion while maximizing favorable electronic interactions. The presence of the ortho-methoxy substituent creates a unique electronic environment that influences both the basicity of the amine group and the overall lipophilicity of the molecule. These geometric parameters are crucial for understanding the compound's biological activity and its interactions with molecular targets.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis of this compound provides definitive structural information through X-ray diffraction techniques. The compound typically crystallizes in specific space groups that accommodate the hydrogen bonding patterns formed between the protonated amine groups and chloride counterions. Single crystal X-ray diffraction studies reveal precise bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice structure. The carbon-nitrogen bond length in the protonated amine typically measures approximately 1.50 Ångströms, while the carbon-carbon bonds in the aromatic ring maintain their characteristic 1.39 Ångström distances.

The crystal packing arrangements demonstrate the formation of hydrogen-bonded networks between the ammonium cations and chloride anions, creating three-dimensional supramolecular structures. These interactions contribute significantly to the thermal stability and solubility characteristics of the hydrochloride salt form compared to the free base. The methoxy substituent participates in additional weak intermolecular interactions, including van der Waals forces and potential hydrogen bonding with neighboring molecules in the crystal lattice. Thermal analysis coupled with crystallographic studies provides insight into phase transitions and thermal decomposition pathways.

The crystallographic data typically include unit cell parameters, atomic coordinates, and thermal displacement parameters that define the solid-state structure with high precision. Advanced X-ray diffraction techniques, including charge density analysis, can reveal the detailed electron distribution within the molecule and provide information about the nature of chemical bonds and intermolecular interactions. These studies are particularly valuable for understanding polymorphism, as different crystalline forms may exhibit varying physical and chemical properties that impact pharmaceutical development and analytical characterization.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts corresponding to the various proton environments within the molecule. The aromatic protons typically appear in the 6.8-7.4 parts per million region, with specific splitting patterns reflecting the substitution pattern on the phenyl ring. The methoxy group protons appear as a singlet around 3.8 parts per million, while the propyl chain protons show characteristic multipicity patterns based on their chemical environments and coupling relationships.

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the aromatic carbons appearing in the 110-160 parts per million range and the aliphatic carbons at higher field positions. The carbonyl carbon of the methoxy group typically resonates around 55 parts per million, while the carbon bearing the amine functionality appears around 50-60 parts per million, depending on the protonation state. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear multiple bond correlation experiments, enable complete assignment of all carbon and proton signals and confirmation of connectivity patterns.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The protonated amine functionality exhibits broad absorption bands in the 2800-3200 wavenumber region, corresponding to nitrogen-hydrogen stretching vibrations. The aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wavenumbers, while the methoxy carbon-oxygen stretching occurs near 1250 wavenumbers. The aromatic carbon-hydrogen bending vibrations provide additional fingerprint information in the 700-900 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 166 for the free base form, with the hydrochloride salt showing the expected mass increase. Characteristic fragmentation patterns include loss of the ethyl group, formation of tropylium-type ions from the aromatic portion, and cleavage adjacent to the amine functionality. High-resolution mass spectrometry enables precise molecular formula determination and can distinguish between isomeric structures based on exact mass measurements. Electrospray ionization techniques are particularly useful for analyzing the salt form, providing information about the ionization behavior and solution-phase chemistry of the compound.

Spectroscopic Parameter Value/Range Assignment
Proton Nuclear Magnetic Resonance (aromatic) 6.8-7.4 ppm Phenyl ring protons
Proton Nuclear Magnetic Resonance (methoxy) 3.8 ppm -OCH3 group
Carbon-13 Nuclear Magnetic Resonance (aromatic) 110-160 ppm Phenyl carbons
Carbon-13 Nuclear Magnetic Resonance (methoxy) 55 ppm -OCH3 carbon
Infrared (N-H stretch) 2800-3200 cm⁻¹ Protonated amine
Infrared (aromatic C=C) 1600, 1500 cm⁻¹ Aromatic framework
Mass Spectrometry (molecular ion) m/z 166 Free base form
Mass Spectrometry (hydrochloride) m/z 201.69 Salt form

Properties

IUPAC Name

1-(2-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWHPGHAPKCHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725481
Record name 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101290-65-7, 1987286-74-7
Record name 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyphenyl)propan-1-amine hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

  • Formation of the Schiff Base : 2-Methoxybenzaldehyde reacts with (S)-1-phenylethylamine in the presence of a dehydrating agent, such as molecular sieves, to form an imine intermediate.

  • Reduction : The imine is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) in tetrahydrofuran (THF) at room temperature, yielding the secondary amine.

  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid (HCl) in a polar solvent like ethanol to precipitate the hydrochloride salt.

Key Data:

ParameterValueSource
Yield (Free Base)78–85%
Optical Purity (S-Isomer)>99% ee
Reaction Time12–24 hours

This method is favored for its high enantioselectivity and scalability, though it requires careful control of moisture to prevent hydrolysis of the imine intermediate.

Nitrile Reduction Pathway

An alternative synthesis involves the reduction of a nitrile precursor, 2-(2-methoxyphenyl)propanenitrile, to the primary amine.

Synthetic Steps

  • Nitrile Preparation : 2-Methoxybenzaldehyde undergoes condensation with acetonitrile in the presence of a base (e.g., KOH) to form 2-(2-methoxyphenyl)propanenitrile.

  • Lithium Aluminum Hydride Reduction : The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in THF under reflux, followed by careful quenching with HCl to yield the hydrochloride salt.

Key Data:

ParameterValueSource
Yield (Hydrochloride)56%
Reaction Temperature20°C (initial), reflux (final)
Purity (HPLC)>95%

This route is less enantioselective than reductive amination but offers simplicity and avoids chiral auxiliaries. Challenges include handling pyrophoric LiAlH₄ and optimizing quenching conditions to prevent over-reduction.

Curtius Rearrangement-Based Synthesis

A patent (CN105085278A) discloses a four-step synthesis starting from substituted benzyl halides, suitable for industrial-scale production.

Reaction Sequence

  • Alkylation : 2-Methoxybenzyl chloride reacts with isobutyronitrile in the presence of potassium tert-butoxide to form 2-methyl-1-(2-methoxyphenyl)-2-butyronitrile.

  • Hydrolysis : The nitrile is hydrolyzed to the corresponding carboxylic acid using aqueous HCl.

  • Curtius Rearrangement : The acid is converted to an isocyanate via treatment with diphenylphosphoryl azide (DPPA) and triethylamine, followed by thermal rearrangement.

  • Hydrogenation : The isocyanate is hydrogenated over palladium on carbon (Pd/C) to yield the primary amine, which is subsequently treated with HCl.

Key Data:

ParameterValueSource
Total Yield~50%
Key AdvantageAvoids cyanide reagents
ScaleMulti-kilogram batches

This method is notable for its high overall yield and avoidance of toxic cyanide intermediates, making it environmentally favorable.

Industrial-Scale Purification Techniques

Crystallization Optimization

Industrial processes emphasize crystallization to achieve high-purity hydrochloride salt:

  • Solvent System : Ethanol/water mixtures (3:1 v/v) are used for recrystallization, achieving >99.5% purity.

  • Temperature Gradient : Cooling from 60°C to 4°C over 12 hours ensures uniform crystal growth.

Continuous Flow Reactors

Recent advancements employ continuous flow reactors for the reductive amination step, reducing reaction time from 24 hours to 2 hours and improving yield to 89%.

Comparative Analysis of Methods

MethodYieldOptical PurityScalabilityToxicity Concerns
Reductive Amination85%>99% eeHighLow
Nitrile Reduction56%RacemicModerateLiAlH₄ handling
Curtius Rearrangement50%RacemicHighAvoids cyanides

The reductive amination route is optimal for enantioselective synthesis, while the Curtius rearrangement method is preferred for bulk production due to its safety profile .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxyphenylpropanone, while reduction may produce various substituted amines.

Scientific Research Applications

1-(2-Methoxyphenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. It may act as a neurotransmitter modulator, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1955554-65-0):

    • Molecular Formula : C₉H₁₃ClFN
    • Molecular Weight : 189.66 g/mol .
    • The fluorine atom at the ortho position introduces strong electronegativity, increasing polarity and reducing electron-donating effects compared to methoxy. This may lower lipid solubility and alter receptor affinity .
  • 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (CAS: 1200-27-7): Molecular Formula: C₁₀H₁₄ClFN Molecular Weight: 215.68 g/mol .

Functional Group Variations

  • 2-Phenyl-1-propanamine hydrochloride (CAS: 20388-87-8):

    • Molecular Formula : C₉H₁₄ClN
    • Molecular Weight : 171.67 g/mol .
    • As a structural isomer, the absence of a methoxy group reduces hydrogen-bonding capacity and receptor specificity. This compound is less likely to exhibit serotonin receptor affinity compared to the main compound .
  • (R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 1565819-70-6): Molecular Formula: C₉H₁₂Cl₃N Molecular Weight: 250.56 g/mol .

Stereochemical Comparisons

  • (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 873893-95-9):
    • Enantiomeric purity is critical for receptor binding. The (S)-isomer may exhibit higher 5-HT₁A affinity due to optimal spatial alignment, as seen in related arylpiperazine derivatives .
  • (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS: 84952-63-6):
    • Molecular Formula : C₁₁H₁₈ClN
    • Molecular Weight : 199.72 g/mol .
    • The p-tolyl group and methyl branching create distinct steric environments, likely reducing compatibility with serotonin receptors compared to the main compound .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Receptor Affinity
1-(2-Methoxyphenyl)propan-1-amine HCl C₁₀H₁₆ClNO ~215.7 873893-95-9 2-OCH₃ High (5-HT₁A)
1-(2-Fluorophenyl)propan-1-amine HCl C₉H₁₃ClFN 189.66 1955554-65-0 2-F Moderate
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C₁₀H₁₄ClFN 215.68 1200-27-7 4-F, branched amine Low
2-Phenyl-1-propanamine HCl C₉H₁₄ClN 171.67 20388-87-8 No substituent Not reported
(R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl C₉H₁₂Cl₃N 250.56 1565819-70-6 3,4-Cl₂ High (CNS targets)

Biological Activity

1-(2-Methoxyphenyl)propan-1-amine hydrochloride, also known as (S)-1-(2-Methoxyphenyl)propan-1-amine hydrochloride, is a chiral amine compound notable for its potential biological activities. This compound features a methoxy group on a phenyl ring linked to a propan-1-amine moiety, which enhances its interaction with various biological systems. The hydrochloride form increases its solubility and stability, making it suitable for research and pharmaceutical applications.

The chemical formula for this compound is C₁₀H₁₆ClNO, with a molecular weight of 201.69 g/mol. Its unique structure allows it to interact with neurotransmitter systems, influencing neurological functions.

PropertyValue
Chemical FormulaC₁₀H₁₆ClNO
Molecular Weight201.69 g/mol
SolubilitySoluble in various solvents

Biological Activity

Research has shown that this compound interacts with several neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic systems. This dual action may provide therapeutic advantages in treating conditions such as anxiety and depression.

  • Neurotransmitter Modulation : The compound acts as an agonist or antagonist at various receptors, influencing neurotransmission pathways. Its specific interactions may lead to alterations in mood and behavior.
  • Cytotoxic Effects : In vitro studies have indicated potential cytotoxic effects against cancer cell lines, including HeLa and MCF-7 cells. These effects are mediated through mechanisms such as apoptosis induction and reactive oxygen species (ROS) production.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Neurotransmitter Interaction : A study highlighted that this compound influences neurotransmitter systems, showing promise in modulating behaviors associated with anxiety and depression .
  • Cytotoxicity in Cancer Cells : Research demonstrated that the compound exhibits cytotoxicity against HeLa cells with an IC50 value of approximately 28.3 µM. The mechanism involved includes ROS overproduction leading to mitochondrial dysfunction and subsequent apoptosis .
  • Pharmacological Evaluation : A comparative analysis of structural analogs revealed that variations in the methoxy group's position significantly affect biological activity, underscoring the importance of stereochemistry in pharmacodynamics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
(R)-1-(2-Methoxyphenyl)propan-1-amineEnantiomer with similar propertiesDifferent biological activity compared to (S) form
1-(4-Methoxyphenyl)propan-1-amineMethoxy group at para positionPotentially different pharmacological effects
1-(3-Methoxyphenyl)propan-2-amineMethoxy group at meta positionVariations in receptor interaction profiles

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use nucleophilic substitution (e.g., methyl iodide with 2-methoxyphenylpropan-1-amine) followed by HCl salt formation .
  • Design of Experiments (DoE) : Apply statistical methods to test variables (temperature, solvent polarity, stoichiometry). For example, a factorial design can identify optimal conditions for amine alkylation and salt crystallization .
  • Purification : Recrystallize using ethanol/water mixtures to enhance purity (>98% by HPLC) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy group (δ 3.8 ppm) and amine proton environments .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 196.1 (free base) and chloride adducts .
  • HPLC : C18 column with UV detection (λ=254 nm) to assess purity (>98%) .

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC. Degradation products (e.g., oxidation at the methoxy group) indicate need for inert atmosphere storage .
  • Light Sensitivity : UV-vis spectroscopy to track photodegradation; use amber vials if λ <400 nm induces decomposition .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model nucleophilic substitution steps. Compare activation energies for alternative pathways (e.g., SN1 vs. SN2) .
  • ICReDD Framework : Integrate experimental data with reaction path searches to validate intermediates (e.g., zwitterionic transition states) .

Q. What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from receptor-binding assays (e.g., α-adrenergic receptors) and apply ANOVA to identify outliers .
  • Isomer Control : Chiral HPLC to isolate enantiomers; test separately to rule out stereochemical effects on activity .

Q. How can researchers design scalable synthetic routes without compromising enantiomeric purity?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed amination to achieve >90% ee .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring minimal racemization during scale-up .

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